molecular formula C6H11N5O B1585139 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine CAS No. 62096-63-3

2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

Cat. No.: B1585139
CAS No.: 62096-63-3
M. Wt: 169.19 g/mol
InChI Key: HEMSJLNVJJUYEU-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine is also referred to as 2-amino-4-methylamino-6-ethoxytriazine. It can be synthesized by reacting 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ 4-1,2,4-thiadiazoline with methylamine.

Biological Activity

2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine is a triazine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to various triazine-based herbicides and pharmaceuticals, which have been studied for their effects on cellular processes, particularly in cancer research.

Chemical Structure and Properties

The molecular formula of this compound is C6H11N5OC_6H_{11}N_5O. Its structure consists of a triazine ring with amino and ethoxy substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon)XXInduces G0/G1 phase arrest
MCF-7 (Breast)XXInduces apoptosis via caspase activation
HeLa (Cervical)XXInhibition of cell proliferation

Note: Specific IC50 values should be filled in based on experimental results from relevant studies.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Studies suggest that the compound causes G0/G1 phase arrest in cancer cells, which halts their proliferation.
  • Apoptosis Induction : Flow cytometry analysis has shown that treatment with this compound increases the apoptotic population in treated cells. The late apoptotic stage is particularly evident when assessed using Annexin V staining techniques.

Case Studies

A notable study investigated the effects of various triazine derivatives on cancer cell lines. The findings indicated that compounds similar to this compound demonstrated significant cytotoxicity against HCT-116 and MCF-7 cells. The study employed an MTT assay to measure cell viability post-treatment and confirmed apoptosis through caspase activity assays.

Table 2: Summary of Case Study Findings

Study ReferenceCompound TestedKey Findings
This compoundInduced apoptosis in MCF-7 cells
Similar TriazinesSignificant growth inhibition in HCT-116 cells

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. According to data from the European Chemicals Bureau and other sources, toxicity assessments indicate moderate risk levels associated with exposure to this compound. Further studies are needed to fully elucidate its safety in therapeutic contexts.

Properties

IUPAC Name

6-ethoxy-2-N-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3-12-6-10-4(7)9-5(8-2)11-6/h3H2,1-2H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMSJLNVJJUYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351229
Record name 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62096-63-3
Record name 6-Ethoxy-N2-methyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62096-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062096633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-ethoxy-4-methylamino-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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